N-Nitroso-2,3-dihydroxypropylethanolamine

説明

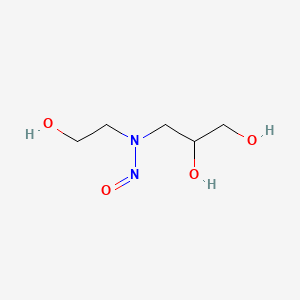

Structure

3D Structure

特性

IUPAC Name |

N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4/c8-2-1-7(6-11)3-5(10)4-9/h5,8-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVIKNOBHVPYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(CO)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020992 | |

| Record name | 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89911-78-4 | |

| Record name | N-Nitro-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Hydroxyethyl)nitrosoamino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthesis Pathways and Formation Mechanisms of N Nitroso 2,3 Dihydroxypropylethanolamine

Chemical Kinetics and Mechanistic Pathways of Nitrosation Leading to N-Nitroso-2,3-dihydroxypropylethanolamine Formation

The formation of N-nitrosamines, including this compound, primarily occurs through the nitrosation of secondary amines. nih.gov This reaction's kinetics are significantly influenced by various factors, including the pH of the environment and the presence of other chemical species. The rate of nitrosation of secondary amines is often described by the rate law: rate = k[amine][nitrosating agent]. rsc.org

The primary nitrosating agent in many scenarios is dinitrogen trioxide (N₂O₃), which is formed from the self-catalysis of nitrous acid (HNO₂). For the reaction to proceed, nitrite (B80452) first needs to react with a proton source to form nitrous acid. researchgate.net Subsequently, two molecules of nitrous acid can form dinitrogen trioxide. This species then reacts with the unprotonated secondary amine to form the N-nitroso compound.

The pH of the solution plays a critical role in the reaction kinetics. At acidic pH, the concentration of the active nitrosating agent, N₂O₃, is higher, which generally leads to a faster reaction rate. However, the amine precursor itself can be protonated at low pH, rendering it unreactive towards nitrosation. This dual dependency on pH results in a bell-shaped pH-rate profile, with the maximum rate typically observed around pH 3.4.

The general mechanism for the nitrosation of a secondary amine can be summarized as follows:

Formation of the Nitrosating Agent: 2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: R₂NH + N₂O₃ → R₂N-NO + HNO₂

Recent studies have also highlighted the role of carbonyl compounds, such as formaldehyde, in enhancing the formation of N-nitrosamines. nih.gov In the presence of formaldehyde, the reaction can proceed through alternative pathways involving the formation of carbinolamine and iminium ion intermediates, which can significantly accelerate the rate of nitrosamine (B1359907) formation, especially under neutral or basic conditions. nih.gov

Identification and Characterization of Precursor Amines and Nitrosating Agents Relevant to this compound

The primary precursors for the formation of this compound are the secondary amine, 2,3-dihydroxypropylethanolamine, and a nitrosating agent.

Precursor Amine: 2,3-dihydroxypropylethanolamine, also known as N-(2,3-dihydroxypropyl)ethanolamine, is a secondary amine containing two hydroxyl groups. Its structure provides the necessary secondary amine functional group for the nitrosation reaction to occur. The presence and concentration of this precursor amine are direct determinants of the potential for this compound formation.

Nitrosating Agents: A variety of chemical species can act as nitrosating agents. The most common source of the nitroso group is nitrite (NO₂⁻), often in the form of sodium nitrite. usp.org Under acidic conditions, nitrite is converted to nitrous acid (HNO₂) and subsequently to dinitrogen trioxide (N₂O₃), the active nitrosating species. researchgate.netresearchgate.net Other potential nitrosating agents include nitrogen oxides (such as NO, N₂O₃, and N₂O₄), nitrosyl halides, and alkyl nitrites. nih.gov The presence of these agents, even at trace levels, can lead to the formation of N-nitroso compounds. acs.org

The following table summarizes the key precursors:

| Precursor Type | Specific Compound | Role in Formation |

| Amine Precursor | 2,3-dihydroxypropylethanolamine | Provides the secondary amine moiety for nitrosation. |

| Nitrosating Agent | Nitrite (NO₂⁻) / Nitrous Acid (HNO₂) | Source of the nitroso group (-NO). |

| Active Nitrosating Species | Dinitrogen Trioxide (N₂O₃) | Reacts directly with the secondary amine. |

Investigation of Catalytic and Environmental Factors Governing this compound Synthesis

Several catalytic and environmental factors can significantly influence the rate and extent of this compound formation. rsc.orgnih.gov

pH: As previously mentioned, pH is a critical factor. The formation of N-nitrosamines is generally favored under acidic conditions, which promote the formation of the active nitrosating agent, dinitrogen trioxide. researchgate.net However, extremely low pH can protonate the amine, reducing its nucleophilicity and slowing the reaction. acs.org

Temperature: Like most chemical reactions, the rate of nitrosation increases with temperature. Elevated temperatures can accelerate the formation of N-nitroso compounds. researchgate.net

Presence of Catalysts and Inhibitors:

Catalysts: Certain species can catalyze the nitrosation reaction. For instance, some anions, such as thiocyanate (B1210189) and halides, can act as catalysts by forming more potent nitrosating agents (e.g., nitrosyl thiocyanate).

Inhibitors: Conversely, some compounds can inhibit nitrosamine formation. Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are well-known inhibitors that act by reducing the nitrosating agent to nitric oxide (NO), which is less reactive. researchgate.net

Solvent and Matrix Effects: The reaction medium can also play a role. The solubility and stability of the reactants and the transition state can be affected by the polarity and composition of the solvent. For instance, reactions in aqueous environments are common, but formation in organic solvents or even in the solid state can occur. usp.org

The table below outlines the key influencing factors:

| Factor | Effect on Formation Rate | Mechanism of Action |

| Acidic pH (around 3.4) | Increases | Optimizes the concentration of the active nitrosating agent (N₂O₃) without excessive protonation of the amine. nih.gov |

| Elevated Temperature | Increases | Provides the necessary activation energy for the reaction to proceed faster. researchgate.net |

| Catalysts (e.g., Thiocyanate) | Increases | Forms more reactive nitrosating intermediates. |

| Inhibitors (e.g., Ascorbic Acid) | Decreases | Reduces the nitrosating agent to a less reactive species. researchgate.net |

Comparative Analysis of Formation Mechanisms of this compound with Structurally Related N-Nitroso Compounds

The formation mechanism of this compound shares fundamental similarities with that of other N-nitroso compounds derived from secondary amines, such as N-nitrosodiethanolamine (NDELA) and N-nitrosodimethylamine (NDMA). The core reaction is the nitrosation of the secondary amine nitrogen.

However, the specific structure of the precursor amine can influence the reaction kinetics and potentially the reaction pathways. The presence of the dihydroxypropyl group in 2,3-dihydroxypropylethanolamine introduces steric and electronic effects that can differentiate its reactivity from simpler secondary amines like dimethylamine (B145610) or diethanolamine (B148213).

| N-Nitroso Compound | Precursor Secondary Amine | Key Structural Feature of Amine | Potential Impact on Formation |

| This compound | 2,3-dihydroxypropylethanolamine | Dihydroxypropyl group | The bulky and polar dihydroxypropyl group may sterically hinder the approach of the nitrosating agent, potentially slowing the reaction rate compared to less hindered amines. The hydroxyl groups may also influence the solubility and electronic properties of the amine. |

| N-Nitrosodiethanolamine (NDELA) | Diethanolamine | Two ethanol (B145695) groups | The hydroxyl groups in diethanolamine can influence its reactivity and solubility, similar to this compound. |

| N-Nitrosodimethylamine (NDMA) | Dimethylamine | Two methyl groups | The small size of the methyl groups results in less steric hindrance, generally leading to faster nitrosation kinetics compared to bulkier amines. rsc.org |

Advanced Analytical Methodologies for the Characterization and Quantification of N Nitroso 2,3 Dihydroxypropylethanolamine

Chromatographic Separation Techniques for N-Nitroso-2,3-dihydroxypropylethanolamine

The separation of this compound from complex sample matrices is a critical step in its analysis. Due to its high polarity and non-volatility, stemming from the presence of multiple hydroxyl groups, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely applied technique. Gas Chromatography (GC) can also be employed, but typically requires a derivatization step to increase the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is a cornerstone for the analysis of non-volatile nitrosamines like NDHPEA. nih.gov The separation is generally achieved on C18 columns. coresta.orgwaters.com The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to effectively resolve the analyte from matrix interferences. nih.govresearchgate.net For instance, methods developed for the structurally similar N-Nitrosodiethanolamine (NDELA) utilize HPLC for screening purposes. osha.govnih.goviarc.fr The coupling of HPLC with highly selective detectors like the Thermal Energy Analyzer (TEA) or tandem mass spectrometry (MS/MS) provides robust and sensitive quantification. nih.govcoresta.org

Gas Chromatography (GC): Direct GC analysis of NDHPEA is challenging due to its low volatility and potential for thermal degradation in the GC inlet. osha.gov Therefore, derivatization is a mandatory step. Hydroxyl groups are typically converted to less polar, more volatile ethers, such as tert-butyldimethylsilyl (t-BDMS) ethers. nih.gov This process not only facilitates volatilization but also improves chromatographic peak shape and sensitivity. Following derivatization, the resulting compound can be analyzed by GC coupled with a detector like the Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group, or a mass spectrometer. osha.govnih.gov

Supercritical Fluid Chromatography (SFC): While less commonly reported for this specific compound, Supercritical Fluid Chromatography (SFC) presents a potential alternative for the analysis of polar compounds. Using supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol, SFC can offer fast and efficient separations with reduced solvent consumption compared to HPLC. Its application for NDHPEA would be an area for further research.

Table 1: Example Chromatographic Conditions for Nitrosamine (B1359907) Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference Compound | Source |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile Gradient | TEA | N-Nitrosoproline | nih.gov |

| HPLC-MS/MS | Atlantis™ Premier BEH™ C18 AX | Not Specified | MS/MS | N-Nitroso-N-Des methyl Diltiazem | waters.com |

| GC (after derivatization) | Capillary Column | Helium | TEA | N-Nitrosobis(2-hydroxypropyl)amine (as t-BDMS ether) | nih.gov |

| GC | Not Specified | Not Specified | TEA | N-Nitrosodiethanolamine | osha.govnih.gov |

Spectrometric Detection and Structural Elucidation of this compound and its Derivatives

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the definitive tool for the identification and quantification of nitrosamines. osti.gov For NDHPEA, electrospray ionization (ESI) in positive mode is an effective ionization technique for LC-MS analysis. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which provides exceptional selectivity and sensitivity. mdpi.com A characteristic fragmentation for many nitrosamines involves the neutral loss of the nitroso group (-NO, 30 Da) or related fragments from the molecular ion. osti.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental formula and further confirming its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the complete structural elucidation of molecules. ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the NDHPEA molecule. For instance, the protons adjacent to the hydroxyl groups and the N-nitroso group would exhibit characteristic chemical shifts. longdom.orgresearchgate.net While not commonly used for routine quantification due to lower sensitivity compared to MS, NMR is invaluable for characterizing reference standards and investigating molecular geometry, such as the potential for E/Z isomerism around the N-N bond. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of NDHPEA would be characterized by specific absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching vibrations of the hydroxyl groups, likely showing evidence of hydrogen bonding. longdom.org The key signature for the nitrosamine functionality is the N=O stretching vibration, which typically appears in the 1450-1500 cm⁻¹ region for many N-nitroso compounds. pw.edu.plcore.ac.uk Another important band corresponding to the N-N stretching vibration is expected to be found in the 1150-1040 cm⁻¹ range. pw.edu.pl

UV-Visible Spectroscopy: UV-Visible spectroscopy can be used for the detection of N-nitroso compounds. The N-nitrosamino group possesses a characteristic weak electronic absorption band in the UV region, typically between 330-370 nm. pw.edu.plresearchgate.net This absorption corresponds to the n→π* electron transition of the N=O group. A stronger absorption band, corresponding to a π→π* transition, is usually observed at shorter wavelengths, around 230-250 nm. pw.edu.pl While UV detection can be used with HPLC, it is less selective than TEA or MS, as other compounds in the sample matrix may absorb at similar wavelengths. osha.govnih.gov

Table 2: General Spectroscopic Features for N-Nitroso Compounds

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Source |

|---|---|---|---|

| Mass Spectrometry (MS) | Neutral loss of nitroso group | M-30 (loss of NO) | osti.gov |

| Infrared (IR) Spectroscopy | N=O stretch | ~1450-1500 cm⁻¹ | pw.edu.plcore.ac.uk |

| Infrared (IR) Spectroscopy | O-H stretch (for hydroxylated compounds) | ~3600-3200 cm⁻¹ | longdom.org |

| UV-Visible Spectroscopy | n→π* transition | ~330-370 nm | pw.edu.plresearchgate.net |

Method Development for Sample Preparation and Matrix Effects in this compound Analysis

The accurate analysis of NDHPEA is highly dependent on the effectiveness of the sample preparation method, which aims to isolate the analyte from the sample matrix, concentrate it, and minimize interferences. The complexity of matrices such as cosmetics, industrial fluids, or biological samples presents significant challenges. nih.gov

Sample Preparation Techniques: Due to the high polarity of NDHPEA, sample preparation strategies often involve liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE). For aqueous samples, SPE with appropriate sorbents can effectively retain NDHPEA while allowing interfering compounds to be washed away. Elution with a suitable solvent then provides a cleaner, more concentrated sample extract for analysis. An established cleanup procedure for the related compound NDELA involves extraction on a Celite column. nih.gov Another approach involves adding the sample to a column of diatomaceous earth for cleanup. coresta.org

A critical consideration during sample preparation is the potential for artifactual formation of nitrosamines from precursor amines and nitrosating agents present in the sample. nih.goviarc.fr To prevent this, inhibitors such as ammonium (B1175870) sulfamate (B1201201) or ascorbic acid are often added to the sample at the beginning of the extraction process. osha.govnih.gov

Matrix Effects: Matrix effects are a major challenge in trace analysis, particularly when using LC-MS. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. waters.com To mitigate matrix effects, several strategies are employed:

Efficient Sample Cleanup: Rigorous sample preparation to remove as much of the matrix as possible.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components. waters.com

Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., NDHPEA-d₄) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also help to compensate for systematic errors caused by the matrix.

Validation Parameters and Quality Assurance in Quantitative Analysis of this compound

To ensure that an analytical method for NDHPEA is reliable, accurate, and reproducible, it must be thoroughly validated. Method validation is a regulatory requirement and demonstrates that the method is fit for its intended purpose. coresta.orgnih.gov The key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. High-selectivity techniques like LC-MS/MS are preferred. mdpi.com

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a regression analysis, and a correlation coefficient (r²) greater than 0.99 is generally desired. nih.govwaters.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. osha.gov For trace contaminants like nitrosamines, achieving low LOQs (in the parts-per-billion or parts-per-million range relative to the main substance) is critical. waters.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. waters.com Recoveries are typically expected to be within 70-120% for trace analysis. waters.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Table 3: Typical Method Validation Parameters for Nitrosamine Analysis

| Parameter | Typical Acceptance Criteria | Example | Source |

|---|---|---|---|

| Linearity (r²) | > 0.99 | r² > 0.995 for N-nitroso carvedilol | waters.com |

| Accuracy (Recovery) | 70 - 120% | 94% spiked recovery for N-Nitroso Nortriptyline | waters.com |

| LOQ | Signal-to-Noise Ratio > 10 | 0.42 µg/m³ for NDELA in air samples | osha.gov |

| Precision (RSD) | < 15% | RSD of 0.5% for N-nitrosopyrrolidine | rsc.org |

Biochemical Transformations and Metabolic Fate of N Nitroso 2,3 Dihydroxypropylethanolamine

Enzymatic Activation Pathways and Biotransformation of N-Nitroso-2,3-dihydroxypropylethanolamine (e.g., Cytochrome P450 Isoforms, Alcohol Dehydrogenases)

The metabolic activation of N-nitrosamines is a prerequisite for their biological activity and is primarily initiated by enzymatic hydroxylation. For hydroxylated nitrosamines, this process involves several key enzyme systems.

The primary pathway for the activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This reaction occurs on the carbon atom adjacent (alpha) to the nitroso group. This initial step is often rate-limiting and leads to the formation of unstable α-hydroxynitrosamines. These intermediates can then spontaneously decompose to form reactive electrophiles. For nitrosamines with longer alkyl chains, hydroxylation can also occur at other positions (β, γ, etc.), leading to different metabolic outcomes. nih.gov Key CYP isoforms implicated in the metabolism of nitrosamines include CYP2E1 and CYP2B1. nih.gov

In addition to CYP enzymes, alcohol dehydrogenase (ADH) plays a significant role in the metabolism of N-nitroso-2-hydroxyalkylamines. nih.gov ADH can oxidize the hydroxyl groups on the alkyl chains to form corresponding aldehydes or ketones. This oxidation is considered an activation step. For instance, ADH activates N-nitrosodiethanolamine (NDELA) to a potent mutagenic form. nih.gov Competitive inhibition of ADH with ethanol (B145695) has been shown to suppress the DNA damage induced by NDELA in vivo, highlighting the crucial role of this enzyme. nih.gov

Furthermore, sulfotransferases are involved in the activation of some hydroxylated N-nitroso compounds. These enzymes catalyze the conjugation of a sulfo group, which can create a more reactive, unstable metabolite. nih.gov

Identification and Characterization of this compound Metabolic Intermediates and End Products

The metabolic pathways of this compound are expected to yield a variety of intermediates and end products, based on studies of analogous compounds.

Following the initial enzymatic oxidation of the hydroxyl groups, a key intermediate is formed. For example, the metabolism of N-nitrosobis(2-hydroxypropyl)amine (BHP) results in the formation of N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.gov This metabolite is formed through the oxidation of one of the hydroxyl groups to a keto group. HPOP is considered a more proximate carcinogen than its parent compound. Further metabolism of BHP can also lead to N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA), which has been detected in urine. nih.gov

The β-oxidation pathway is also significant for compounds like NDELA, leading to metabolites such as N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) and N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN). delaware.gov Given the structure of this compound, similar β-oxidation processes are plausible.

The ultimate end products excreted in urine often include the unchanged parent compound and its glucuronide or sulfate (B86663) conjugates. nih.gov For instance, in rats administered BHP, the majority of the compound is excreted in the urine as unchanged BHP, along with smaller amounts of HPOP. nih.gov The formation of glucuronic acid conjugates is a common detoxification pathway that increases the water solubility of the metabolites, facilitating their excretion. nih.gov

Table 1: Potential Metabolic Intermediates of this compound based on Analogous Compounds

| Precursor Compound | Key Metabolic Intermediate(s) | Metabolic Pathway | Reference |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Oxidation of hydroxyl group | nih.gov |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA) | Oxidative dealkylation/rearrangement | nih.gov |

| N-nitrosodiethanolamine (NDELA) | N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) | β-oxidation | delaware.gov |

| N-nitrosodiethanolamine (NDELA) | N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN) | β-oxidation | delaware.gov |

Pathways of Denitrosation and Detoxification Pertinent to this compound Metabolism

While metabolic activation is a key aspect of nitrosamine (B1359907) biochemistry, detoxification pathways are equally important in modulating their biological effects. The primary detoxification route for N-nitroso compounds is denitrosation, which involves the cleavage of the N-N=O bond. grantome.com This process prevents the formation of reactive alkylating agents.

Denitrosation can be an enzymatic process. Microsomal denitrosation of N-nitrosodimethylamine (NDMA) is considered a detoxification pathway and is catalyzed by cytochrome P450 enzymes. nih.gov This P450-catalyzed reaction is thought to proceed through a radical mechanism, ultimately yielding products like nitrate. nih.gov

Other enzymes and cellular components can also mediate denitrosation. Glutathione transferase and even the cysteine residues on hemoglobin have been identified as having denitrosating activity for certain N-nitroso compounds. grantome.com

Another major detoxification mechanism is the conjugation of the parent compound or its metabolites. Glucuronidation, the attachment of glucuronic acid, is a significant pathway for hydroxylated nitrosamines. nih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), renders the molecule more water-soluble and readily excretable. Sulfation is another conjugation reaction that can serve as a detoxification pathway, although in some cases, it can also lead to activation. nih.govnih.gov The formation of N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine (ECMN) from NDELA has been suggested to be a detoxifying metabolic pathway. delaware.gov

Comparative Biochemical Metabolism of this compound Across Different Biological Systems (e.g., in vitro cellular models, ex vivo tissue preparations)

The metabolism of N-nitroso compounds can vary significantly across different species and biological systems, which has implications for their organ specificity and biological effects.

Studies comparing the metabolism of NDELA in liver S9 fractions from rats, hamsters, mice, and rabbits have shown that while all species can metabolize NDELA through the β-oxidation pathway, they do so to different extents. delaware.gov Urinary excretion studies in rats, hamsters, and mice confirmed these species-specific differences in metabolism. delaware.gov

Significant species differences have also been observed in the conjugation pathways for hydroxylated nitrosamines. For example, in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), hamsters exhibit a much higher rate of sulfation compared to rats. nih.gov Conversely, rats excrete more of the glucuronic acid conjugate of HPOP than hamsters. nih.gov These differences are attributed to variations in the activity of specific sulfotransferase and glucuronyl transferase isozymes between the species. nih.gov

In vitro models, such as isolated hepatocytes and subcellular fractions (microsomes, cytosol), have been instrumental in elucidating these metabolic pathways. For instance, the oxidation of N-nitroso-beta-hydroxypropylpropylamine (NHPPA) to N-nitroso-beta-oxopropylpropylamine (NOPPA) has been demonstrated in rat liver cytosol and microsomes, as well as in hamster lung cells. researchgate.net Such studies allow for the identification of the specific enzymes and cellular compartments involved in biotransformation. The metabolism of certain nitrosamine isomers has been shown to be preferential in isolated rat hepatocytes, indicating stereoselectivity in the enzymatic processes. researchgate.net

Table 2: Comparative Metabolism of Hydroxylated Nitrosamines in Different Biological Systems

| Compound | Biological System | Key Finding | Reference |

| N-nitrosodiethanolamine (NDELA) | Liver S9 fractions (rat, hamster, mouse, rabbit) | All species metabolize via β-oxidation, but to different extents. | delaware.gov |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Rat vs. Hamster (in vivo) | Hamsters show higher sulfation; rats show higher glucuronidation. | nih.gov |

| N-nitroso-beta-hydroxypropylpropylamine (NHPPA) | Rat liver cytosol and microsomes, Hamster lung cells | Oxidation to NOPPA observed in all systems, with cytochrome P450s playing a key role. | researchgate.net |

| N-nitrosomethyl-(2-oxopropyl)amine (NMOP) | Isolated rat hepatocytes | Preferential metabolism of the E isomer over the Z isomer. | researchgate.net |

Molecular and Cellular Interaction Mechanisms of N Nitroso 2,3 Dihydroxypropylethanolamine

Formation and Structural Characterization of DNA Adducts Induced by N-Nitroso-2,3-dihydroxypropylethanolamine and its Metabolites

There is no specific information available in the scientific literature regarding the formation and structural characterization of DNA adducts induced by this compound or its metabolites. Generally, N-nitroso compounds are known to require metabolic activation, often through enzymatic hydroxylation of the carbon atoms adjacent to the nitroso group (α-hydroxylation), to form reactive electrophilic intermediates. These intermediates can then bind covalently to DNA, forming DNA adducts. The specific structure of these adducts is dependent on the structure of the parent nitrosamine (B1359907).

Investigation of Preferential Alkylation Sites and Specificity in Nucleic Acid Interactions with this compound

There are no studies available that investigate the preferential alkylation sites or the specificity of nucleic acid interactions for this compound. For other N-nitroso compounds, it is known that the resulting electrophiles can alkylate various nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine (B56734) being common targets. The pattern and preference of alkylation can influence the mutagenic potential of the compound.

Interactions of this compound with Proteins and Other Intracellular Macromolecules

Information regarding the interaction of this compound with proteins and other intracellular macromolecules is not present in the available scientific literature. The reactive metabolites of N-nitroso compounds are known to be capable of binding to proteins, which can lead to enzyme inactivation and disruption of cellular functions. However, no specific protein targets for this compound have been identified.

Modulation of Cellular Processes and Molecular Pathways by this compound

There is no data available on the modulation of cellular processes and molecular pathways by this compound. The formation of DNA adducts by other nitrosamines can trigger cellular responses such as the activation of DNA repair pathways, cell cycle arrest, and apoptosis. If these adducts are not properly repaired, they can lead to mutations during DNA replication, which may in turn affect the function of genes involved in cell growth and differentiation.

Structure-Activity Relationships Governing the Molecular Reactivity of this compound

While general structure-activity relationships for N-nitrosamines have been studied, specific analysis governing the molecular reactivity of this compound is not available. The presence and position of hydroxyl groups on the alkyl chains of nitrosamines can significantly influence their metabolic activation and carcinogenic potency. nih.gov For instance, hydroxylation can affect the rate of metabolic activation and the stability of the resulting reactive intermediates. The specific arrangement of the dihydroxypropyl and ethanolamine (B43304) moieties in this compound would be expected to dictate its unique biological activity, but this has not been experimentally determined.

Environmental Occurrence, Distribution, and Fate of N Nitroso 2,3 Dihydroxypropylethanolamine

Identification of Environmental Sources and Release Pathways of N-Nitroso-2,3-dihydroxypropylethanolamine

This compound, like other N-nitroso compounds, is not known to be a commercially produced product. Its presence in the environment is primarily due to its formation as a byproduct in various industrial and commercial applications. The formation of N-nitroso compounds results from the reaction of nitrosating agents, such as nitrites or nitrogen oxides, with secondary or tertiary amines.

Industrial Fluids: A significant source of N-nitroso compounds is industrial fluids, particularly metalworking fluids. These fluids often contain ethanolamines and nitrites as additives, which can react to form N-nitrosodiethanolamine and other related compounds. nih.gov Studies have detected N-nitrosodiethanolamine in metalworking fluids, with concentrations varying widely depending on the formulation and age of the fluid. nih.govwho.int

Cosmetics and Personal Care Products: Cosmetics and personal care products can also be a source of N-nitroso compounds. Some formulations may contain amines and preservatives that can react to form nitrosamines. nih.govdelaware.gov N-nitrosodiethanolamine has been found in various cosmetic products, including shampoos and cleansers. who.intdelaware.gov

Wastewater and Industrial Effluents: Industrial wastewater and effluents are major pathways for the release of N-nitroso compounds into the environment. researchgate.net The manufacturing of basic chemicals and other chemical products can lead to the presence of N-nitrosamines in their wastewater discharges. researchgate.net Additionally, wastewater from industries such as tanneries and the manufacture of rubber products and pesticides can contain these compounds. delaware.gov

Food and Beverages: Low levels of N-nitroso compounds can be found in certain food products, particularly those treated with nitrites as preservatives. delaware.govwho.int These include cured meats like bacon, as well as some cheeses and fish. delaware.govnih.gov The formation of N-nitroso compounds in food can be influenced by processing conditions such as high-temperature cooking. nih.gov

Air: N-nitroso compounds can be released into the air from industrial sources and are also found in tobacco smoke. delaware.govwho.int Once in the atmosphere, they are expected to exist primarily as vapor and can be broken down by sunlight. epa.gov

In Vivo Formation: It is also important to note that N-nitroso compounds can be formed within the human body from the ingestion of nitrates or nitrites and amines or amides. who.intnih.gov

Distribution and Persistence of this compound in Diverse Environmental Matrices (e.g., Water, Soil, Air, Food)

The distribution and persistence of this compound in the environment are influenced by its chemical and physical properties. While specific data for this particular compound is limited, information on related N-nitroso compounds provides insights into its likely environmental behavior.

Water: N-nitroso compounds, including related substances like N-nitrosodimethylamine (NDMA), can be found in water sources. who.inteuropa.eu Their presence can be a result of industrial discharges and their formation during water treatment processes, particularly chloramination. europa.eusyr.edu The solubility of N-nitroso compounds in water facilitates their distribution in aquatic environments. europa.eu

Soil: N-nitroso compounds have been detected in soil, particularly near industrial sites such as rocket fuel plants where these compounds were previously used. delaware.gov The persistence of these compounds in soil can be influenced by factors such as soil type, microbial activity, and the presence of other chemicals.

Air: In the atmosphere, N-nitroso compounds generally exist in the vapor phase. epa.gov They are susceptible to degradation by sunlight, which limits their persistence in the air. epa.gov Low levels of N-nitroso compounds can be found in the air near industrial plants that use them. delaware.gov

Food: The presence of N-nitroso compounds in food is typically at low levels, in the microgram per kilogram range. who.int They are found in cured meats, some cheeses, and fish as a result of the use of nitrites as preservatives. delaware.govnih.gov Processing and cooking methods can affect the concentration of these compounds in food. nih.gov

Persistence: The persistence of N-nitroso compounds in the environment varies depending on the specific compound and environmental conditions. While some, like NDMA in the air, are broken down quickly by sunlight, others may persist longer in water and soil. epa.gov

Distribution of N-Nitroso Compounds in Environmental Matrices

| Environmental Matrix | Presence and Distribution | Factors Influencing Persistence |

|---|---|---|

| Water | Detected in various water sources due to industrial discharge and water treatment byproducts. who.inteuropa.eu | Solubility, microbial degradation, photolysis. |

| Soil | Found in soil, especially near industrial sites. delaware.gov | Soil composition, microbial activity, presence of other chemicals. |

| Air | Exists primarily as vapor; susceptible to photodegradation. delaware.govepa.gov | Sunlight intensity, atmospheric conditions. |

| Food | Low levels found in nitrite-treated foods like cured meats and some fish. delaware.govnih.gov | Processing methods, cooking temperatures, storage conditions. nih.gov |

Pathways of Environmental Degradation of this compound (e.g., Photolysis, Biodegradation, Hydrolysis)

The environmental degradation of this compound is expected to occur through several pathways, similar to other N-nitroso compounds.

Photolysis: N-nitroso compounds are known to be sensitive to light, particularly ultraviolet (UV) light. nih.govnih.gov Photolytic degradation is a significant pathway for the breakdown of these compounds in the environment, especially in the atmosphere and surface waters exposed to sunlight. epa.gov For instance, N-nitrosodimethylamine (NDMA) is reported to be broken down quickly by sunlight within minutes when released into the air. epa.gov

Biodegradation: Biodegradation is another important process for the removal of N-nitroso compounds from the environment. Certain microorganisms in soil and water can metabolize these compounds. The efficiency of biodegradation can depend on various factors, including the specific N-nitroso compound, the microbial population present, and environmental conditions such as temperature and nutrient availability. Some N-nitroso compounds are judged to be biodegradable. gassnova.no

Hydrolysis: The stability of N-nitroso compounds in aqueous solutions is pH-dependent. While some N-nitroso compounds are relatively stable in neutral and alkaline solutions in the dark, they can be less stable in acidic conditions. nih.gov Hydrolysis, the reaction with water, can contribute to their degradation, particularly for certain structures like N-nitroso-amides under acidic conditions. researchgate.netrsc.org The decomposition of N-nitroso-2-pyrrolidone in mildly acidic aqueous solutions, for example, proceeds through concurrent pathways of denitrosation and deamination. rsc.org The stability and degradation pathways of N-nitroso compounds can be complex and influenced by their specific chemical structure and the surrounding environmental conditions. researchgate.net

Thermal Degradation: In some industrial processes, thermal degradation can be a method for removing N-nitroso compounds. For example, heating a composition containing N-nitroso-pendimethalin to a temperature above its decomposition point can effectively reduce its concentration. google.com

Bioaccumulation and Biotransformation of this compound in Environmental Microorganisms and Organisms

The potential for bioaccumulation and biotransformation of this compound in the environment is a key aspect of its ecological fate.

Bioaccumulation: There is limited specific information on the bioaccumulation of this compound. However, for related N-nitroso compounds, studies suggest that they are generally widely distributed in the body after absorption. nih.gov For example, after oral administration of radiolabeled N-nitrosodimethylamine to mice, radioactivity was detected in various organs. nih.gov Similarly, radioactivity was found in all organs and tissues of rats after oral doses of radiolabeled N-nitrosodiethanolamine. nih.gov This wide distribution suggests a potential for some level of accumulation in tissues, although the biological half-life of N-nitroso compounds appears to be less than 24 hours, indicating relatively rapid metabolism and excretion. who.int

Biotransformation: N-nitroso compounds undergo metabolic transformation in organisms. who.int The primary metabolic pathway for many nitrosamines is oxidation at the alpha-carbon position. nih.gov This process is considered a key step in their metabolic activation. nih.gov Other metabolic pathways include hydroxylation at the beta and gamma carbon positions. nih.gov For instance, beta-carbon hydroxylation of N-nitrosodi-n-propylamine yields N-nitroso-2-hydroxy-propylpropylamine. nih.gov

The biotransformation of N-nitroso compounds can lead to the formation of various metabolites, which are then typically excreted. who.intnih.gov In the case of N-nitrosodi-n-propylamine, metabolites are primarily excreted in the urine. nih.gov The genotoxic effects of some N-nitroso compounds are linked to their transformation into reactive metabolites. researchgate.net

Bioaccumulation and Biotransformation of N-Nitroso Compounds

| Process | Key Findings | References |

|---|---|---|

| Bioaccumulation | Wide distribution in the body after absorption has been observed for related compounds. Biological half-life appears to be less than 24 hours, suggesting rapid metabolism and excretion. | who.intnih.gov |

| Biotransformation | Metabolized primarily through oxidation at the alpha-carbon. Other pathways include beta and gamma-carbon hydroxylation. Metabolites are typically excreted in the urine. | who.intnih.gov |

Emerging Research Perspectives and Methodological Innovations for N Nitroso 2,3 Dihydroxypropylethanolamine Studies

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Adductomics) in N-Nitroso-2,3-dihydroxypropylethanolamine Research

"Omics" technologies offer a system-wide view of molecular changes, providing powerful tools to investigate the biological impact of chemical exposures. While specific applications to this compound are still an emerging field, the methodologies hold significant promise.

Metabolomics , the large-scale study of small molecules or metabolites within a biological system, can be applied to map the metabolic fate of this compound. This would involve identifying key metabolites formed through activation or detoxification pathways, offering insights into why it is considered a weak carcinogen compared to other nitrosamines. nih.gov Such studies could clarify the role of its hydroxyl groups in facilitating rapid detoxification and excretion.

Adductomics focuses on the comprehensive analysis of DNA and protein adducts—covalent modifications resulting from exposure to reactive chemicals. bohrium.comnih.gov DNA adduct formation is considered a critical initiating event in chemical carcinogenesis. nih.govnih.gov DNA adductomics, primarily using advanced liquid chromatography-mass spectrometry (LC-MS) techniques, serves as a powerful tool to search for known and unknown DNA adducts, providing direct evidence of exposure to genotoxic agents and insight into their mechanisms of action. researchgate.netnih.gov Applying adductomics to this compound research would enable the identification of its specific DNA adduct profile, if any, in target tissues. This could confirm the metabolic activation pathways and help quantify the extent of DNA damage, providing a molecular basis for its observed carcinogenic potency. nih.gov

The application of these technologies is pivotal for moving beyond simple dose-response studies to a mechanistic understanding of the compound's biological activity.

Computational Chemistry and In Silico Modeling Approaches for this compound Reactivity and Interactions

In silico approaches are becoming indispensable for predicting the toxicological properties of nitrosamines, especially for the many complex structures for which little to no empirical carcinogenicity data exist. acs.orgacs.orgchemrxiv.org These computational tools offer a rapid and cost-effective means to estimate carcinogenic potential and guide further investigation.

Quantum Chemical (QC) Modeling allows for the detailed calculation of electronic structure and chemical reactivity. acs.orgusp.org For nitrosamines, QC methods are used to model the energetics of metabolic activation pathways, particularly the critical step of α-carbon hydroxylation, which is a key determinant of carcinogenic potency. frontiersin.orgnih.govnih.gov By calculating the activation energies for different metabolic routes, researchers can predict the likelihood of a compound forming a DNA-reactive electrophilic species. nih.gov For this compound, these models could precisely quantify how the electronic effects of its hydroxylated side chains influence the stability of the N-nitroso group and the ease of α-hydroxylation.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For nitrosamines, QSAR models are developed using data from well-studied analogues to predict the carcinogenic potency of untested compounds. acs.org These models incorporate a variety of molecular descriptors, including those derived from quantum chemical calculations, to classify nitrosamines into different potency categories. acs.orgresearchgate.net

A key framework that integrates these principles is the Carcinogenic Potency Categorization Approach (CPCA) . The CPCA uses a structure-activity relationship (SAR)-based method to assign a nitrosamine (B1359907) to one of five potency categories based on the presence of activating and deactivating structural features that affect the α-hydroxylation pathway. nih.gov This approach has been adopted by regulatory authorities to establish acceptable intake (AI) limits for nitrosamines that lack compound-specific data. nih.gov

The table below summarizes key in silico approaches applicable to this compound.

| Modeling Approach | Principle | Application to this compound Research | References |

| Quantum Chemistry (QC) | Calculates electronic properties and reaction energetics from first principles. | Elucidating the mechanism of metabolic activation; predicting the reactivity and stability of the molecule and its metabolites. | acs.orgfrontiersin.orgnih.gov |

| QSAR Modeling | Correlates structural or physicochemical descriptors with biological activity (e.g., carcinogenicity). | Predicting carcinogenic potency based on its structural features compared to a database of known nitrosamines. | nih.govresearchgate.net |

| Carcinogenic Potency Categorization Approach (CPCA) | A SAR-based framework that classifies nitrosamines into potency categories based on activating/deactivating structural features. | Assigning this compound to a potency category to inform risk assessment in the absence of extensive data. | nih.gov |

| Read-Across Analysis | Predicts the properties of a substance by using data from structurally similar chemicals (surrogates). | Estimating toxicological endpoints by comparing its structure to other well-characterized hydroxylated nitrosamines. | nih.gov |

These computational methods provide a powerful framework for assessing the potential hazards of this compound and prioritizing experimental testing. nih.gov

Development of Novel Biosensors and High-Throughput Screening Methodologies for this compound and its Derivatives

The need for rapid, sensitive, and on-site detection of nitrosamines in various matrices like pharmaceuticals, food, and water has spurred research into novel analytical technologies. mit.eduresearchgate.net While methods specific to this compound have not been reported, general advancements in biosensors and high-throughput screening (HTS) are highly relevant.

Novel Biosensors aim to replace time-consuming laboratory methods with portable and real-time detection systems. mdpi.comnih.gov Several platforms are being explored for nitrosamine detection:

Electrochemical Biosensors: These devices measure changes in electrical signals (current, potential) when the target analyte interacts with a biorecognition element (e.g., an enzyme or aptamer) on an electrode surface. nih.gov

Optical Biosensors: These sensors detect changes in light properties, such as color (colorimetry) or fluorescence, upon binding of the target analyte. acs.org

Chemiresistive Sensors: An emerging technology utilizes materials like carbon nanotubes whose electrical resistance changes upon adsorption of the target chemical, offering high sensitivity for airborne nitrosamines. mit.edu

High-Throughput Screening (HTS) methodologies are essential for rapidly assessing large numbers of samples or compounds. For nitrosamines, HTS can be applied in two main ways:

Screening for Presence: Techniques like paper spray ionization and filter cone spray ionization coupled with mass spectrometry (PSI-MS/FCSI-MS) allow for the rapid screening of nitrosamines in complex matrices with minimal sample preparation. nih.gov

Screening for Formation Risk: Substructure-based cheminformatics approaches can screen large databases of chemical structures (e.g., pharmaceuticals) to identify those with moieties susceptible to forming nitrosamine impurities, enabling a proactive risk assessment. nih.gov

The table below outlines sensor technologies that could be adapted for the detection of this compound.

| Sensor Type | Detection Principle | Potential Advantages for this compound | References |

| Electrochemical | Measures changes in current or potential from redox reactions. | High sensitivity, potential for miniaturization and use in aqueous samples. | nih.gov |

| Colorimetric | Visual color change resulting from a chemical reaction. | Low cost, simplicity, suitable for field-deployable kits. | acs.org |

| Chemiresistive | Change in electrical resistance of a sensor material upon analyte adsorption. | Ultra-sensitive detection of volatile or semi-volatile derivatives in air. | mit.edu |

| Mass Spectrometry-Based HTS | Rapid ionization from surfaces for mass analysis. | High speed and specificity for screening in complex mixtures like drug products or environmental samples. | nih.gov |

Developing these methods for this compound would significantly enhance capabilities for quality control and exposure monitoring.

Interdisciplinary Research Approaches to Understand this compound in Complex Systems

Understanding the complete lifecycle and impact of a compound like this compound requires the integration of knowledge and techniques from multiple scientific disciplines. A purely chemical or toxicological approach is insufficient to address its behavior in real-world systems.

Chemistry and Toxicology: The intersection of analytical chemistry and toxicology is fundamental. Advanced analytical methods, such as high-resolution mass spectrometry, are needed to detect and quantify the compound at trace levels in complex matrices like pharmaceuticals or biological fluids. theanalyticalscientist.comwaters.com This data is essential for toxicologists to perform accurate risk assessments.

Computational Science and Biology: As detailed in section 7.2, the synergy between computational chemistry and molecular biology is revolutionizing toxicology. In silico models predict metabolic activation, nih.gov while biological experiments validate these predictions and explore the downstream consequences, such as DNA damage and repair. toxicology.org This combination allows for mechanistic insights that are not achievable by either field alone.

Materials Science and Analytical Chemistry: The development of novel sensors for detection relies on innovations in materials science (e.g., nanomaterials, functional polymers) combined with the principles of analytical chemistry to create sensitive and selective devices. mit.edunih.gov

Regulatory Science and Public Health: Research findings from all these fields must be synthesized within a regulatory framework to protect public health. This involves establishing acceptable intake limits, developing guidelines for industry, and communicating risks to the public. acs.orgnih.gov The study of nitrosamines in pharmaceuticals is a clear example where analytical chemists, toxicologists, and regulators collaborate intensively. theanalyticalscientist.com

Investigating this compound in complex systems, such as its potential formation during manufacturing processes or its interaction with other chemicals in the environment, inherently demands such interdisciplinary collaboration.

Unexplored Research Avenues and Future Directions in this compound Research

Despite being identified in toxicological studies, significant gaps remain in the understanding of this compound. Future research should be directed toward several key areas:

Mechanistic Toxicology: A primary goal is to fully elucidate the molecular mechanisms that define its relatively weak carcinogenicity. nih.gov This includes detailed studies of its metabolic pathways, identifying the specific enzymes involved in its activation and detoxification, and characterizing the balance between these competing reactions. The role of the hydroxyl groups in promoting detoxification is hypothesized but needs to be experimentally confirmed. nih.gov

Specific Biomarker Identification: A critical unexplored avenue is the application of adductomics to identify and structurally characterize any DNA adducts formed by this compound in vivo. Identifying such biomarkers would provide definitive proof of its genotoxic potential, however low, and create tools for molecular epidemiology studies. nih.gov

Refinement of In Silico Models: While general models for nitrosamines exist, they can be improved by including more data on complex and functionalized nitrosamines. Future work should focus on generating specific experimental data for this compound to validate and refine QSAR and quantum chemistry predictions for it and other hydroxylated nitrosamines. acs.org

Development of Specific Detection Methods: There is a clear need for analytical methods, particularly biosensors and rapid screening assays, designed specifically for the sensitive and selective detection of this compound and its unique derivatives.

Behavior in Complex Mixtures: Research is needed to understand its stability, formation potential, and degradation in realistic matrices, such as pharmaceutical formulations or environmental systems. This includes studying potential interactions with other chemicals that might alter its toxicity.

Comparative Toxicology: Further studies comparing its toxicological profile with structurally related nitrosamines, such as N-nitrosodiethanolamine and other hydroxylated analogues, would provide valuable context for its structure-activity relationship. nih.gov

Addressing these unexplored avenues will provide a comprehensive, science-based understanding of this compound, enabling more accurate risk assessment and management.

Q & A

Q. What experimental models are recommended for evaluating the carcinogenicity of N-Nitroso-2,3-dihydroxypropylethanolamine?

Syrian golden hamsters and rat models are widely used due to their metabolic similarities to humans. For example, Syrian hamsters exposed to structurally related N-nitroso compounds developed pancreatic carcinomas with Ki-ras gene activation, detected via PCR and direct sequencing. These models are selected for their ability to metabolize nitrosamines into carcinogenic intermediates, mimicking human susceptibility .

Q. What validated in vitro assays assess DNA damage caused by this compound?

The hepatocyte primary culture (HPC)/DNA repair test is a gold standard. It measures unscheduled DNA synthesis as a marker of genotoxicity. Studies on analogous N-nitrosamines (e.g., N-nitrosodipropylamine) showed strong positive results, indicating its utility for evaluating DNA repair disruption by this compound .

Q. Which analytical techniques are suitable for initial detection of this compound in laboratory settings?

Gas chromatography (GC) coupled with mass spectrometry (MS) is effective for preliminary screening. Methods developed for nitrosamines like N-Nitrosodiethylamine involve solvent extraction and GC-MS analysis, achieving sensitivity for trace-level detection in biological samples .

Advanced Research Questions

Q. How can metabolic activation pathways of this compound be mapped to identify proximal carcinogens?

Isotopic labeling (e.g., deuterium) and metabolite profiling using high-resolution mass spectrometry (HRMS) are critical. Research on N-Nitrosobis(2-hydroxypropyl)amine revealed in vivo conversion to metabolites like N-Nitroso-2-hydroxypropyl)(2-oxopropyl)amine, which form DNA adducts (e.g., 7-methylguanine). In vitro microsomal assays can further elucidate enzymatic pathways involved in bioactivation .

Q. What molecular techniques are essential for characterizing oncogene mutations in tumors induced by this compound?

PCR amplification followed by Sanger sequencing is standard for detecting oncogene mutations. For example, codon 12 mutations in Ki-ras were identified in 80% of hamster pancreatic tumors. Next-generation sequencing (NGS) enhances resolution for low-frequency mutations and tumor heterogeneity analysis .

Q. How should contradictory data on organ-specific carcinogenesis be resolved?

Discrepancies may stem from species-specific metabolic differences or dosing protocols. A comparative approach using parallel in vivo models (rats vs. hamsters) under controlled pharmacokinetic conditions is advised. Studies on N-Nitroso-2,6-dimethylmorpholine isomers showed varying tumor incidences, emphasizing the need for structural-activity relationship (SAR) studies to clarify mechanisms .

Q. What advanced methodologies achieve trace-level quantification of this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. For instance, methods detecting N-nitroso-2,6-pipecoloxilidide in pharmaceuticals achieved limits of quantification (LOQ) below 1.875 ppm. Multiple reaction monitoring (MRM) enhances specificity by filtering matrix interferences .

Q. How can DNA repair deficiencies explain tissue-specific carcinogenesis?

Tissue-specific variations in DNA repair capacity (e.g., O6-methylguanine repair in pancreatic ductal cells) may predispose certain organs to carcinogenesis. Studies on N-Nitroso-2-hydroxypropyl)(2-oxopropyl)amine suggest that reduced repair efficiency in ductal cells increases susceptibility to mutations, highlighting the role of organ-specific repair pathways .

Methodological Notes

- Genotoxicity Testing : Prioritize the HPC/DNA repair test for in vitro screening, supplemented by Ames tests for mutagenicity .

- Metabolic Profiling : Use deuterated analogs to track metabolic pathways and identify reactive intermediates .

- Data Contradictions : Employ SAR studies and cross-species models to reconcile conflicting carcinogenicity data .

- Analytical Sensitivity : LC-MS/MS with MRM ensures specificity and sensitivity for regulatory compliance in impurity detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。